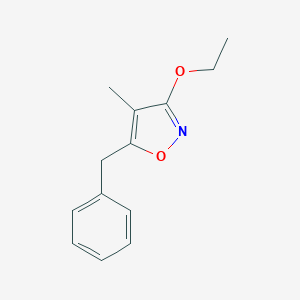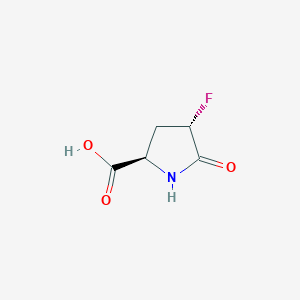
(2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid, commonly known as FOPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FOPC is a derivative of pyrrolidine, a five-membered heterocyclic compound that is widely used in the synthesis of various organic compounds. The unique chemical structure of FOPC provides it with several desirable properties that make it an ideal candidate for use in scientific research.
Wirkmechanismus
The exact mechanism of action of FOPC is not well understood. However, it is believed that FOPC may exert its effects by inhibiting certain enzymes that are involved in various cellular processes. FOPC has been shown to inhibit the activity of enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of glucose metabolism.
Biochemische Und Physiologische Effekte
FOPC has been shown to have several biochemical and physiological effects. Studies have shown that FOPC can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. FOPC has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FOPC in scientific research is its unique chemical structure, which provides it with several desirable properties such as high stability and solubility in water. FOPC is also relatively easy to synthesize, making it a cost-effective option for use in laboratory experiments. However, one of the limitations of using FOPC is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving FOPC. One potential area of research involves the development of novel compounds derived from FOPC that exhibit enhanced therapeutic properties. Another area of research involves the use of FOPC as a tool for studying various cellular processes and identifying potential drug targets. Additionally, further research is needed to fully understand the mechanism of action of FOPC and its potential applications in scientific research.
Synthesemethoden
The synthesis of FOPC can be achieved through a multi-step process that involves the use of various reagents and solvents. One of the most common methods for synthesizing FOPC involves the reaction of 2,4-dioxo-5-fluoropyrrolidine with L-alanine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
FOPC has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of FOPC as a building block for the synthesis of novel compounds with potential therapeutic applications. FOPC can be used as a precursor for the synthesis of various amino acid derivatives, which have been shown to exhibit anti-cancer and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
160705-73-7 |
|---|---|
Produktname |
(2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid |
Molekularformel |
C5H6FNO3 |
Molekulargewicht |
147.1 g/mol |
IUPAC-Name |
(2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10)/t2-,3+/m0/s1 |
InChI-Schlüssel |
NBTWBMODBIAMTC-STHAYSLISA-N |
Isomerische SMILES |
C1[C@@H](C(=O)N[C@H]1C(=O)O)F |
SMILES |
C1C(C(=O)NC1C(=O)O)F |
Kanonische SMILES |
C1C(C(=O)NC1C(=O)O)F |
Synonyme |
D-Proline, 4-fluoro-5-oxo-, (4S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



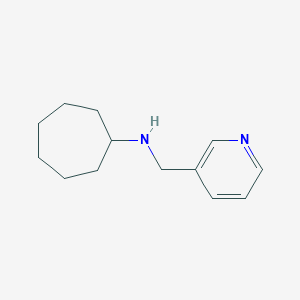
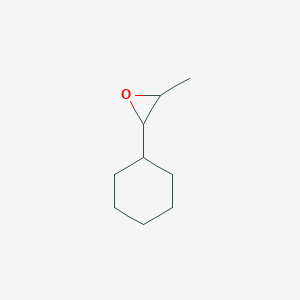
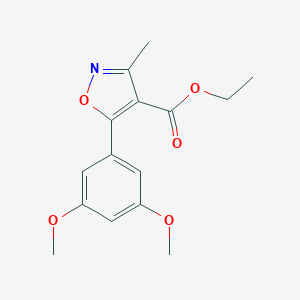
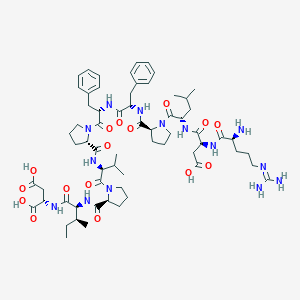
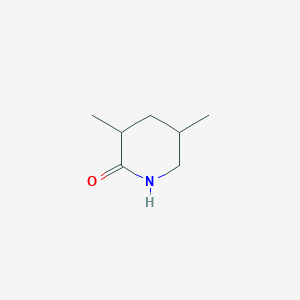
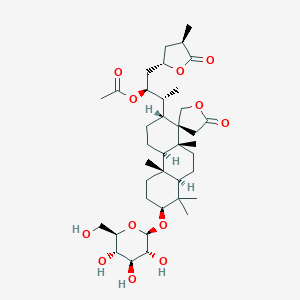
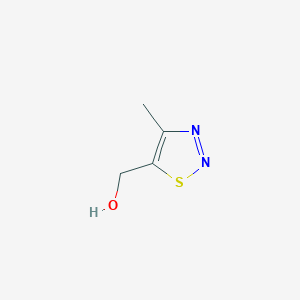
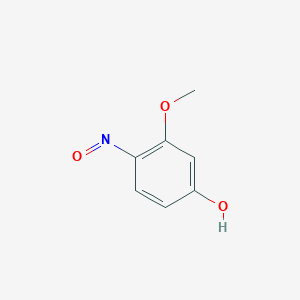
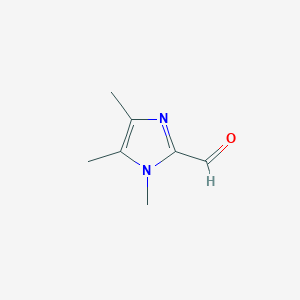
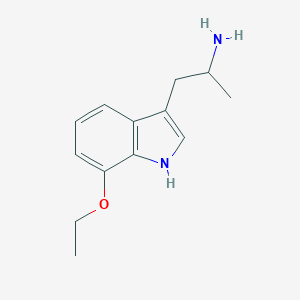
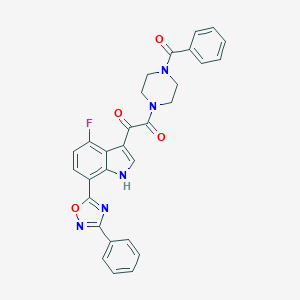
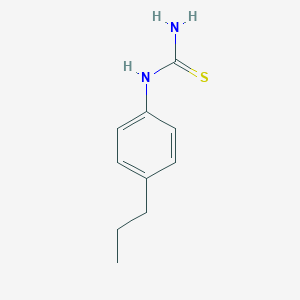
![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)
